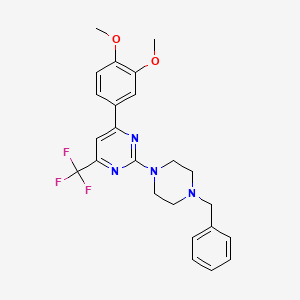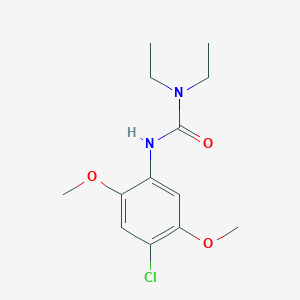![molecular formula C13H21N5O4 B4398352 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethanol](/img/structure/B4398352.png)
2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethanol
Übersicht
Beschreibung
2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethanol, also known as DMTS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMTS is a versatile compound that has been studied extensively for its synthesis method, mechanism of action, and biochemical and physiological effects. In
Wirkmechanismus
2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethanol works by forming covalent bonds with amino groups in proteins, which results in the cross-linking of the proteins. This cross-linking can lead to changes in the physical and chemical properties of the proteins, which can have a variety of effects depending on the specific protein and its function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including trypsin and chymotrypsin. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethanol has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store, and it has a long shelf life. Additionally, this compound is relatively inexpensive and can be synthesized using simple methods. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethanol. One area of research is the use of this compound as a potential treatment for various diseases, including cancer and neurodegenerative disorders. Additionally, this compound may have applications in the development of new materials with unique properties, such as self-healing materials or materials with enhanced strength and durability. Further research is needed to fully understand the potential applications of this compound in these areas.
In conclusion, this compound is a versatile compound that has numerous potential applications in scientific research. Its unique properties make it an attractive option for use in a variety of fields, including materials science, biochemistry, and pharmacology. Further research is needed to fully explore the potential of this compound and its applications in these areas.
Wissenschaftliche Forschungsanwendungen
2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethanol has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a cross-linking agent in the synthesis of polyurethane foams. This compound has also been used as a stabilizer in the production of PVC and as a flame retardant in the production of polymeric materials. Additionally, this compound has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Eigenschaften
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O4/c19-5-10-22-13-15-11(17-1-6-20-7-2-17)14-12(16-13)18-3-8-21-9-4-18/h19H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZQNZQSKMUAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OCCO)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(acetylamino)ethyl]isonicotinamide](/img/structure/B4398278.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4398286.png)

![N-[4-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B4398309.png)
![4-chloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4398313.png)
![3-methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4398317.png)
![3-(3-ethoxy-4-methoxyphenyl)-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazole](/img/structure/B4398321.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B4398323.png)
![1-benzyl-4-[(2-chlorobenzyl)sulfonyl]piperazine](/img/structure/B4398349.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4398357.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4398363.png)
![ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B4398364.png)
